2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 392249-55-7
Cat. No.: VC6804046
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.45
* For research use only. Not for human or veterinary use.
![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 392249-55-7](/images/structure/VC6804046.png)
Specification
CAS No. | 392249-55-7 |
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Molecular Formula | C18H21N3O2S |
Molecular Weight | 343.45 |
IUPAC Name | 2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C18H21N3O2S/c1-21(2)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)24-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23) |
Standard InChI Key | XGZIDDUGQJUGQC-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a partially saturated benzo[b]thiophene ring system fused to a cyclohexene moiety. At position 3, a carboxamide group () is attached, while position 2 bears a 4-(dimethylamino)benzamido substituent () . The dimethylamino group introduces electron-donating properties, potentially influencing solubility and receptor binding.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 343.443 g/mol |
Topological Polar Surface Area | 103.67 Ų |
LogP (Partition Coefficient) | 3.817 |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (103.67 Ų) indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .
Synthesis and Structural Analogues
Synthetic Routes
While no direct synthesis protocol for this compound is publicly documented, analogous tetrahydrobenzo[b]thiophene derivatives are typically synthesized via:
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Michael Addition-Cyclization: Cyanothioacetamide reacts with α-halogenated ketones to form dihydrothiophene intermediates, followed by cyclization .
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Intramolecular Cyclization: Thiourea derivatives undergo ring closure in the presence of acidic or basic catalysts .
For example, 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (PubChem CID 675676) is synthesized via acylation of the tetrahydrobenzo[b]thiophene amine precursor . Similar strategies could apply to the target compound, substituting cyclohexanecarboxamide with 4-(dimethylamino)benzoyl chloride.
Structural Analogues and Modifications
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WAY-115880: A related compound (PubChem CID 675676) with a cyclohexanecarboxamido group exhibits kinase inhibitory activity .
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N-Methyl Derivatives: Substituting the carboxamide’s hydrogen with a methyl group (e.g., CAS 892977-79-6) alters metabolic stability .
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Ester Derivatives: Compounds like CID 3060344 replace the carboxamide with ester groups to modulate bioavailability .
Structure-Activity Relationship (SAR) Insights
Role of the Dimethylamino Group
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Electron-Donating Effects: The group increases electron density on the benzamido ring, enhancing π-π stacking with aromatic residues in target proteins .
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Solubility Trade-offs: While improving binding affinity, the dimethylamino group may reduce logP values compared to halogenated analogues .
Impact of Ring Saturation
The tetrahydrobenzo[b]thiophene core’s partial saturation reduces planarity, potentially decreasing intercalation with DNA but improving selectivity for non-nucleic acid targets .
Applications and Future Directions
Drug Discovery
This compound serves as a scaffold for developing:
Computational Modeling
Molecular dynamics simulations could predict binding modes to kinases like EGFR or VEGFR2. Density functional theory (DFT) studies may optimize substituent effects on redox potentials or solubility .
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